2-Chloro-5-formylbenzenesulphonic acid
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Overview
Description
2-Chloro-5-formylbenzenesulphonic acid is an organic compound characterized by the presence of a chloro group, a formyl group, and a sulfonic acid group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-chloro-5-formylbenzenesulphonic acid typically involves the sulfonation of 4-chlorobenzaldehyde with oleum (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures. The reaction is carried out at temperatures ranging from 70 to 110 degrees Celsius, with an oleum concentration of 35 to 70% by weight .
Industrial Production Methods: In an industrial setting, the process is scaled up by carefully controlling the reaction conditions to ensure high yield and purity. The use of excess oleum and maintaining the reaction temperature within the specified range are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-formylbenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can replace the chloro group.
Major Products:
Oxidation: 2-Chloro-5-carboxybenzenesulphonic acid.
Reduction: 2-Chloro-5-hydroxymethylbenzenesulphonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-formylbenzenesulphonic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: The compound is explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-formylbenzenesulphonic acid involves its reactivity with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments. The chloro group can undergo substitution reactions, making the compound versatile for chemical modifications .
Comparison with Similar Compounds
- 2-Chloro-5-nitrobenzenesulphonic acid
- 2-Chloro-5-methylbenzenesulphonic acid
- 2-Chloro-5-aminobenzenesulphonic acid
Comparison: 2-Chloro-5-formylbenzenesulphonic acid is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. For instance, the formyl group can be easily oxidized or reduced, providing a pathway for further chemical transformations. In contrast, compounds with nitro, methyl, or amino groups exhibit different reactivity profiles and applications .
Properties
CAS No. |
80284-63-5 |
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Molecular Formula |
C7H5ClO4S |
Molecular Weight |
220.63 g/mol |
IUPAC Name |
2-chloro-5-formylbenzenesulfonic acid |
InChI |
InChI=1S/C7H5ClO4S/c8-6-2-1-5(4-9)3-7(6)13(10,11)12/h1-4H,(H,10,11,12) |
InChI Key |
WASOCELOYFJJIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)S(=O)(=O)O)Cl |
Origin of Product |
United States |
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